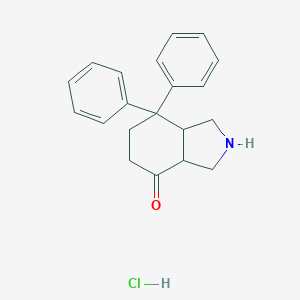

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride

Overview

Description

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s and has gained popularity in recent years as a designer drug. Despite its potential therapeutic benefits, its abuse potential has led to its classification as a Schedule I controlled substance in the United States.

Mechanism Of Action

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride acts as a mu-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, producing analgesia and euphoria.

Biochemical And Physiological Effects

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase locomotor activity and produce rewarding effects, indicating its potential for abuse.

Advantages And Limitations For Lab Experiments

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, its abuse potential and potential for toxicity limit its use in laboratory experiments and clinical trials.

Future Directions

There are several potential future directions for research on 7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride. These include the development of analogs with improved therapeutic profiles, the investigation of its potential as a treatment for opioid addiction, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the risks and benefits of 7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride use.

Scientific Research Applications

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has been studied for its potential therapeutic applications, particularly as an analgesic. It has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. However, its abuse potential has limited its development as a therapeutic agent.

properties

CAS RN |

169104-86-3 |

|---|---|

Product Name |

7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride |

Molecular Formula |

C20H22ClNO |

Molecular Weight |

327.8 g/mol |

IUPAC Name |

7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;hydrochloride |

InChI |

InChI=1S/C20H21NO.ClH/c22-19-11-12-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-14-21-13-17(18)19;/h1-10,17-18,21H,11-14H2;1H |

InChI Key |

CIJLMNDNUOEELM-UHFFFAOYSA-N |

SMILES |

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Canonical SMILES |

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

synonyms |

7,7-DIPHENYL-OCTAHYDRO-ISOINDOL-4-ONE HYDROCHLORIDE |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)